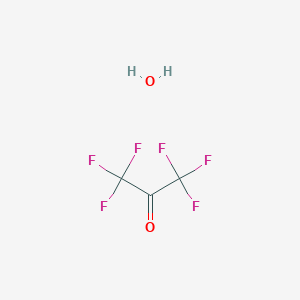
2-Propanone, hexafluoro-, hydrate
概要
説明
Hexafluoroacetone hydrate appears as a colorless liquid with a acetone-like odor. Toxic by inhalation. Nonflammable. Emits toxic fumes when heated to high temperatures. Heavier than air. Used as an intermediate in organic synthesis.
科学的研究の応用
Chemical Properties and Structure
Hexafluoroacetone (HFA) has the molecular formula and exists in a hydrated form as . The compound is characterized by its high reactivity due to the presence of multiple fluorine atoms, which enhance its electrophilic properties. The equilibrium constant for the formation of its hydrate is notably high at , indicating a strong tendency to form stable hydrates in aqueous environments .
Organic Synthesis
Reagent in Organic Reactions
Hexafluoroacetone hydrate is utilized as a reagent in various organic reactions. It acts as an electrophile in nucleophilic addition reactions, forming products such as hemiaminals and lactones when reacted with nucleophiles like amines and alcohols. This property makes it valuable for synthesizing complex organic molecules .
Case Study: Synthesis of Lactones
In a study published in the Journal of Organic Chemistry, researchers demonstrated the use of hexafluoroacetone hydrate to synthesize carboxy-activated six-membered lactones. The reaction involved treating beta-hydroxy acids with HFA, yielding high yields of the desired lactones . This method showcases the versatility of HFA in facilitating transformations that are otherwise challenging.
Material Science
Precursor for Fluorinated Polymers
HFA serves as a precursor for the synthesis of various fluorinated compounds, including hexafluoroisopropanol and hexafluoroisobutylene. These compounds are essential in producing fluorinated polymers and materials that exhibit unique properties such as chemical resistance and thermal stability .
Case Study: Development of Fluorinated Materials
Research has shown that polymers derived from HFA exhibit enhanced properties suitable for applications in harsh environments, such as aerospace and chemical processing industries. The incorporation of fluorinated units improves the thermal stability and reduces flammability, making these materials ideal for specialized applications .
Pharmaceutical Applications
Synthesis of Pharmaceutical Intermediates
Hexafluoroacetone hydrate is also employed in the pharmaceutical industry as a building block for synthesizing various drug intermediates. Its ability to form stable complexes with amines allows for the efficient production of active pharmaceutical ingredients (APIs) through straightforward synthetic pathways .
Case Study: Antimicrobial Agents
A notable application involves using HFA in synthesizing antimicrobial agents where it acts as a key intermediate. Research has indicated that compounds synthesized using hexafluoroacetone exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts .
Environmental Applications
Potential Use in Green Chemistry
The unique properties of hexafluoroacetone hydrate make it a candidate for use in green chemistry initiatives. Its ability to facilitate reactions under mild conditions can reduce the environmental impact associated with traditional synthetic methods that often require harsh reagents or conditions .
Data Summary
| Application Area | Description | Key Benefits |
|---|---|---|
| Organic Synthesis | Reagent for nucleophilic additions | High reactivity; versatile product formation |
| Material Science | Precursor for fluorinated polymers | Enhanced thermal stability; chemical resistance |
| Pharmaceutical Industry | Building block for drug synthesis | Efficient production of APIs |
| Environmental Chemistry | Potential use in green chemistry | Reduced environmental impact |
化学反応の分析
Hydration and Dehydration Reactions
Hexafluoroacetone (HFA) undergoes vigorous hydration to form its stable hydrate, 1,1,1,3,3,3-hexafluoro-2,2-propanediol (hexafluoroacetone dihydrate). This reaction is highly exothermic and irreversible under ambient conditions :
| Property | Value | Source |
|---|---|---|
| Enthalpy of hydration (ΔH) | 85.4 ± 0.8 kJ/mol (solid phase) | |
| Boiling point (hydrate) | 55–60°C at 80 mmHg |
Dehydration back to HFA requires strong desiccants like phosphorus pentoxide (P₂O₅), yielding anhydrous HFA with a vapor pressure of 32.6 mmHg at −78°C . A white solid byproduct observed during dehydration shares mass spectral identity with HFA but exhibits sublimation at low temperatures .
Acid-Base Reactivity
The hydrate acts as a Brønsted acid due to its acidic hydroxyl groups, reacting with metals and alkalis:
Reaction with Metals
(M = alkali or alkaline earth metals) .
Reaction with Alkali
Violent reactions occur with alkalis, generating fluorinated carboxylates and releasing heat .
Polymerization and Adduct Formation
HFA hydrate participates in polymerization reactions, particularly as an intermediate in producing hexafluoroisopropanol (HFIP) . It also forms stable adducts with nucleophiles like semicarbazide, yielding derivatives such as hexafluoroacetone semicarbazone .
Thermochemical Stability
Thermodynamic data for HFA hydrate reveals its stability under controlled conditions:
| Property | Value | Source |
|---|---|---|
| Vapor pressure (hydrate) | 5 mmHg at 25°C | |
| Critical temperature (HFA) | −60°C to −28°C (measured) |
Hazardous Reactivities
特性
CAS番号 |
10543-95-0 |
|---|---|
分子式 |
C3H2F6O2 |
分子量 |
184.04 g/mol |
IUPAC名 |
1,1,1,3,3,3-hexafluoropropan-2-one;hydrate |
InChI |
InChI=1S/C3F6O.H2O/c4-2(5,6)1(10)3(7,8)9;/h;1H2 |
InChIキー |
HEBNOKIGWWEWCN-UHFFFAOYSA-N |
SMILES |
C(=O)(C(F)(F)F)C(F)(F)F.O |
正規SMILES |
C(=O)(C(F)(F)F)C(F)(F)F.O |
Key on ui other cas no. |
10543-95-0 |
物理的記述 |
Hexafluoroacetone hydrate appears as a colorless liquid with a acetone-like odor. Toxic by inhalation. Nonflammable. Emits toxic fumes when heated to high temperatures. Heavier than air. Used as an intermediate in organic synthesis. |
関連するCAS |
684-16-2 (Parent) |
同義語 |
hexafluoroacetone hexafluoroacetone dihydrate hexafluoroacetone hydrate hexafluoroacetone monohydrate hexafluoroacetone sesquihydrate hexafluoroacetone trihydrate |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













